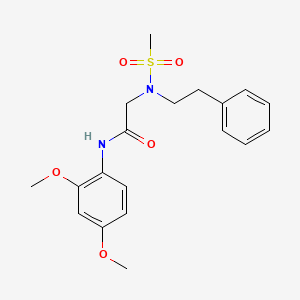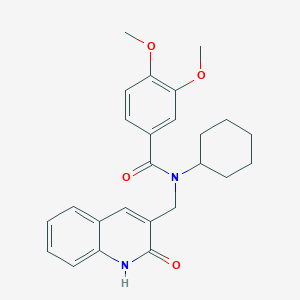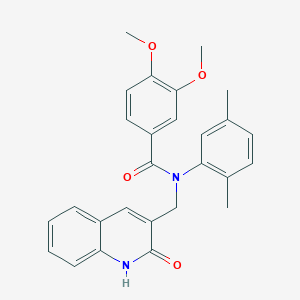
(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide is an organic compound that features a benzylamino group, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide typically involves the condensation of benzylamine with a thiophene-containing aldehyde or ketone, followed by the addition of benzamide. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Research into the biological activity of this compound may reveal its potential as a therapeutic agent. Studies could focus on its efficacy in treating various diseases or conditions.
Industry
In materials science, the compound’s properties may be exploited for the development of new materials with specific functions, such as conductive polymers or sensors.
Mechanism of Action
The mechanism by which (Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide exerts its effects depends on its interaction with molecular targets. The benzylamino group and thiophene ring may facilitate binding to specific enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also suggests it could participate in metabolic pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-(Amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide
- (Z)-N-(3-(Benzylamino)-3-oxo-1-(furan-2-yl)prop-1-en-2-yl)benzamide
- (Z)-N-(3-(Benzylamino)-3-oxo-1-(pyridin-2-yl)prop-1-en-2-yl)benzamide
Uniqueness
(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
297145-86-9 |
|---|---|
InChI Key |
VHCQNSQBUPVKBY-RGEXLXHINA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine](/img/structure/B7714470.png)
![3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide](/img/structure/B7714491.png)

![N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide](/img/structure/B7714506.png)
![N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B7714509.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B7714535.png)


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)

